molecular formula C4H5BrN2 B095365 4-Bromo-2-methyl-1H-imidazole CAS No. 16265-11-5

4-Bromo-2-methyl-1H-imidazole

Cat. No. B095365
CAS RN: 16265-11-5
M. Wt: 161 g/mol
InChI Key: APLZLUYWLINBOZ-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-methyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

Several methods have been developed for the synthesis of imidazole derivatives. A Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulfate, has been utilized as an efficient and reusable catalyst for the one-pot synthesis of substituted imidazoles under solvent-free conditions, yielding excellent results . Another approach involves a one-pot, four-component synthesis using 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate, which affords functionalized imidazoles in good to excellent yields . Additionally, a catalyst-free one-pot methodology using 1-butyl-3-methylimidazolium bromide as a neutral reaction media has been described, successfully applying a broad range of aldehydes and primary amines .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often studied using various analytical techniques. For instance, a new imidazole derivative was characterized by IR, Mass, NMR, X-ray diffraction, and elemental analysis. Hirshfeld surface analysis and DFT calculations were performed to understand the intercontacts in the crystal structure and the stability and charge transfer within the compound . Crystal structure analysis has also been carried out on various bromoimidazole complexes to identify the positions of bromine substitution .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. Bromination reactions have been studied, revealing the properties and reactivity of bromoimidazole complexes . Hydrolysis and isomerization reactions have also been observed, with detailed kinetic studies providing insights into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure of certain derivatives is stabilized by intermolecular hydrogen bonds, and molecular modeling has shown that intramolecular hydrogen bonding can stabilize the molecule in the gas phase . The synthesis and characterization of 1-(2,6-Dimethyl-4-bromophenyl)imidazole have been reported, with the structure confirmed by NMR . A cost-effective and scalable synthesis method has been established for 4-bromo-1,2-dimethyl-1H-imidazole, highlighting the importance of selecting appropriate starting materials and reaction conditions . Structural studies have also been conducted on substituted imidazoles, revealing the influence of different substituents on the solid-state geometries .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a key component in many pharmaceuticals due to its broad range of chemical and biological properties .
    • Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are several commercially available drugs that contain an imidazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis of Other Compounds

    • 4-Bromo-1H-imidazole may be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole .
    • It may also be used in the synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .
  • Antioxidant Activity

    • Imidazole derivatives have been synthesized and evaluated for antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
  • Organic Synthesis

    • 4-Bromo-1H-imidazole is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical and dyestuff field .
  • Preparation of Other Imidazoles

    • 4-Bromo-1H-imidazole may be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole .
    • It may also be used in the synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .
  • Regiocontrolled Synthesis

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being deployed in the development of dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
  • Functional Materials

    • Imidazoles are also being used in the creation of functional materials . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
  • Catalysis

    • Imidazoles are being utilized in catalysis . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
  • Synthesis of Aminoimidazoles

    • 4-Bromo-1H-imidazole may be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination: N-(4-ethoxyphenyl)-1H-imidazol-4-amine .
  • Preparation of Nitroimidazole

    • 4-Bromo-1H-imidazole may be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye damage. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Recent advances in the synthesis of imidazoles highlight the potential for future research, particularly in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

5-bromo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLZLUYWLINBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378322
Record name 4-Bromo-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1H-imidazole

CAS RN

16265-11-5
Record name 5-Bromo-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16265-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Sirous, G Chemi, S Gemma, S Butini… - Frontiers in …, 2019 - frontiersin.org
We describe herein the development and experimental validation of a computational protocol for optimizing a series of 3-hydroxy-pyran-4-one derivatives as HIV integrase inhibitors (…
Number of citations: 34 www.frontiersin.org
PG Humphreys, NA Anderson… - Journal of Medicinal …, 2022 - ACS Publications
The bromodomain and extra terminal (BET) family of proteins are an integral part of human epigenome regulation, the dysregulation of which is implicated in multiple oncology and …
Number of citations: 2 pubs.acs.org
J Dežan - 2023 - repozitorij.uni-lj.si
V magistrskem delu sem raziskoval učinkovito metodo funkcionalizacije kovinsko-organskih poroznih materialov (iz angl. okrajšano MOF-ov), in sicer posintezno modifikacijo zeolitnih …
Number of citations: 0 repozitorij.uni-lj.si

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